molecular formula C12H10BrNO3 B11720073 Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate

Cat. No.: B11720073
M. Wt: 296.12 g/mol
InChI Key: LUPFBYFISJDQJW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Features

The IUPAC name methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate systematically describes its structure:

  • A 1H-indole backbone substituted with a bromo group at position 6 and a methyl group at position 5.
  • A glyoxylate ester moiety (-CO-COOCH₃) attached to position 3 of the indole ring.

The molecular formula C₁₂H₁₀BrNO₃ (MW 296.12 g/mol) and structural features are corroborated by spectroscopic data. Key identifiers include:

Property Value
Canonical SMILES CC1=C(C=C2C(=C1)C(=CN2)C(=O)C(=O)OC)Br
InChI InChI=1S/C12H10BrNO3/c1-6-3-7-8...
InChI Key LUPFBYFISJDQJW-UHFFFAOYSA-N
Melting Point Not reported

The planar indole ring and electron-withdrawing bromo group create a polarized electronic environment, enhancing reactivity at the glyoxylate carbonyl groups.

Historical Context in Indole Derivative Research

Indole chemistry originated in the 19th century with indigo dye studies, leading to Emil Fischer’s 1883 synthesis of indole via phenylhydrazine and pyruvic acid. The discovery of indole alkaloids (e.g., tryptophan, serotonin) spurred interest in functionalized indoles. Methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate derivatives emerged in the 21st century as intermediates for asymmetric catalysis. For example, 6-bromo-5-methylindole participates in Friedel-Crafts reactions to yield α-amino esters, showcasing the utility of brominated indoles in stereoselective synthesis.

Recent advances include the use of indole-3-glyoxylate esters in preparing bis(indolyl)glyoxylamides, which exhibit antimicrobial activity against E. coli and P. putida (MIC = 12.5–25 µg/mL). These findings underscore the compound’s relevance in drug discovery.

Positional Isomerism and Electronic Effects in Brominated Methylindole Systems

The positions of bromo (C-6) and methyl (C-5) groups critically influence electronic and steric properties:

  • Electronic Effects :

    • The bromo group’s -I effect depletes electron density at C-6, directing electrophilic attacks to C-4 or C-7.
    • The methyl group’s +I effect increases electron density at C-5, stabilizing adjacent positive charges.
  • Positional Isomerism :

    • Compared to 5-bromo-6-methyl isomers, the 6-bromo-5-methyl configuration exhibits reduced steric hindrance, favoring reactions at the glyoxylate moiety.
    • Substituent positioning alters dipole moments, as evidenced by computed pKa values (~16.24) and boiling points (328.5±22.0°C predicted).

For instance, N-alkylation of the indole nitrogen (e.g., with 4-chlorobenzyl) enhances antibacterial activity fourfold, highlighting the interplay between substitution patterns and bioactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10BrNO3/c1-6-3-7-8(11(15)12(16)17-2)5-14-10(7)4-9(6)13/h3-5,14H,1-2H3

InChI Key

LUPFBYFISJDQJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the bromination of 5-methylindole followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Variation

Methyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 163160-56-3)
  • Molecular Weight : 283.10 g/mol.
  • Key Differences : The absence of the methyl group at position 5 reduces steric hindrance compared to the target compound. This analog is utilized in synthesizing brominated alkaloid derivatives, as seen in marine natural product studies .
Methyl 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 220407-33-0)
  • Molecular Weight : 283.10 g/mol.
  • Key Differences : Lacks the methyl group at position 5, which may alter lipophilicity and binding affinity in biological systems. This compound has been isolated from marine sponges (Spongosorites spp.) alongside bisindole alkaloids .
Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate (CAS: 2097800-17-2)
  • Structure : Bromine at position 5, fluorine at position 5.
  • Molecular Formula: C₁₁H₇BrFNO₃.

Functional Group Modifications

Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate (CAS: 17826-12-9)
  • Structure : Ethyl ester instead of methyl; bromine at position 4.
  • Molecular Weight : 296.12 g/mol.
  • Key Differences : The ethyl group increases hydrophobicity, which may improve membrane permeability in pharmacokinetic studies .
Methyl 2-(4-Methoxyphenyl)-2-oxoacetate (CAS: Not specified)
  • Structure : Replaces indole with a 4-methoxyphenyl group.
  • Molecular Weight : 194.18 g/mol.
  • Key Differences : The absence of the indole ring eliminates π-π stacking interactions critical for binding to biological targets like RBP4 .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications References
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate 2097800-37-6 C₁₂H₁₀BrNO₃ 296.12 6-Br, 5-CH₃ RBP4 antagonist synthesis
Methyl 2-(5-Bromo-1H-indol-3-yl)-2-oxoacetate 163160-56-3 C₁₁H₈BrNO₃ 283.10 5-Br Marine alkaloid derivatives
Methyl 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetate 220407-33-0 C₁₁H₈BrNO₃ 283.10 6-Br Sponge-derived natural products
Methyl 2-(5-Bromo-7-fluoro-3-indolyl)-2-oxoacetate 2097800-17-2 C₁₁H₇BrFNO₃ 308.09 5-Br, 7-F Drug metabolism studies
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate 17826-12-9 C₁₂H₁₀BrNO₃ 296.12 6-Br, ethyl ester Hydrophobicity optimization

Biological Activity

Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C12H10BrNO3, characterized by a bromine atom at the 6-position of the indole ring and an ester functional group derived from oxoacetic acid. The presence of a methyl group at the 5-position enhances its chemical reactivity and biological interactions .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, although specific minimum inhibitory concentration (MIC) values are not extensively documented in current literature .

Anticancer Properties
The compound has been studied for its potential anticancer effects, particularly against human cancer cell lines. Notably, it has shown significant cytotoxicity against several cancer types, including:

  • HeLa Cells : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
  • A549 Cells : Demonstrated comparable antiproliferative effects .

This compound's mechanism of action involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, thus impeding cancer cell growth.
  • Receptor Interaction : It likely interacts with specific cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.
  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells via activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesBiological ActivityUniqueness
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetateLacks methyl group at the 5-positionModerate anticancer activityDifferent functional groups influence reactivity
Methyl 6-bromoindole-3-acetateSimilar indole structure without oxoacetate groupLower cytotoxicityLess complex reactivity profile
Ethyl 2-(5-Methyl-3-indolyl)-2-hydroxyacetateHydroxy group instead of oxo groupVaries in biological activityHydroxy vs. oxo functional group impacts activity
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetateFluorine substitution instead of bromineEnhanced biological activityFluorine enhances binding affinity to targets

This table highlights how this compound stands out due to its specific combination of bromine, methyl, and oxoacetate groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Recent studies have focused on the compound's effects on various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study reported that this compound exhibited significant cytotoxic effects on HeLa cells with an IC50 value below 10 μM .

These findings underscore the potential role of this compound in developing new anticancer therapies.

Q & A

Q. What are the common synthetic routes for Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate, and what are the critical reaction parameters?

The compound can be synthesized via two primary routes:

  • Natural product isolation : Brominated indole derivatives, including this compound, have been isolated from marine sponges (e.g., Spongosorites calcicola) using methanol/dichloromethane extraction followed by reverse-phase HPLC purification .
  • Chemical synthesis : Similar indole glyoxylates are synthesized via condensation reactions, such as refluxing 3-formylindole derivatives with thiazolone intermediates in acetic acid. Key parameters include stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv nucleophile), reflux duration (3–5 hours), and purification via recrystallization from DMF/acetic acid mixtures .

Q. How is this compound characterized spectroscopically, and what analytical challenges arise?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are critical for confirming the indole scaffold and substituent positions. For example, the 6-bromo-5-methyl substitution pattern is confirmed by distinct aromatic proton splitting and carbon shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Used to verify the molecular formula (e.g., C12_{12}H10_{10}BrNO3_3) and isotopic patterns for bromine .
  • Challenges : Overlapping signals in crowded aromatic regions may require 2D NMR (e.g., COSY, HSQC) or X-ray crystallography to resolve ambiguities .

Q. What are the key challenges in purifying this compound, and how are they addressed?

  • Solubility issues : The compound’s low polarity necessitates purification via reverse-phase C18 solid-phase extraction (SPE) and HPLC with methanol/water gradients .
  • Byproduct formation : Side products from incomplete bromination or ester hydrolysis require iterative recrystallization or column chromatography .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationship (SAR) of this compound for antimicrobial applications?

  • Substituent modification : Synthesize analogs with halogen (Cl, F) or methyl group variations at the 5- and 6-positions of the indole ring to assess electronic effects on bioactivity .
  • Assay design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungal strains, comparing results to known brominated alkaloids like spongotine A .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Validate initial findings (e.g., cytotoxicity) using complementary methods like live/dead cell staining alongside ATP-based viability assays .
  • Purity verification : Re-examine compound integrity via HPLC and LC-MS to rule out degradation products or impurities influencing activity .

Q. What strategies optimize the stability of this compound in solution during long-term studies?

  • Solvent selection : Use anhydrous DMSO or acetonitrile to minimize ester hydrolysis. Avoid aqueous buffers unless stabilized at pH 6–7 .
  • Storage conditions : Store solutions under inert atmosphere (N2_2 or Ar) at −20°C, and monitor degradation via periodic NMR or LC-MS .

Methodological Notes

  • Synthetic reproducibility : Ensure consistent bromination efficiency by monitoring reaction progress with TLC (Rf_f ~0.5 in ethyl acetate/hexane) .
  • Data interpretation : Cross-reference spectral data with structurally related compounds (e.g., methyl 2-(4-fluorophenyl)-2-oxoacetate) to confirm substituent effects on chemical shifts .

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